tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate
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Description
Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate is a useful research compound. Its molecular formula is C13H15F3N4O2 and its molecular weight is 316.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.11471022 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that triazolo[4,3-a]pyrazine derivatives can interact with various biological targets . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways
Result of Action
Compounds with similar structures have been found to exhibit various biological activities
Biological Activity
Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate (CAS No. 2034154-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H15F3N4O2, with a molecular weight of 316.28 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating the electronic properties of the molecule.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring fused with a pyridine moiety, which contributes to its biological activity. The trifluoromethyl group at position 8 is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H15F3N4O2 |
Molecular Weight | 316.28 g/mol |
CAS Number | 2034154-19-1 |
Purity | Typically >95% |
Complexity Rating | 411 |
Biological Activity
Research indicates that compounds containing triazole and pyridine structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in several studies:
- Antimicrobial Activity : Studies have shown that similar triazolo-pyridine derivatives possess significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group has been linked to enhanced potency against Chlamydia trachomatis, indicating that this compound may also demonstrate selective antimicrobial properties .
- Anticancer Potential : Research on related compounds has suggested that they may inhibit specific protein kinases involved in cancer progression. For instance, derivatives containing triazole rings have been noted for their ability to inhibit c-Met protein kinase . This suggests that this compound could be a candidate for further anticancer studies.
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the triazole and pyridine components can significantly affect biological activity. The trifluoromethyl substitution is critical for maintaining high potency and selectivity against specific targets .
Case Studies
A notable study examined the efficacy of triazolo-pyridine derivatives against Cryptosporidium parvum, with compounds exhibiting an EC50 as low as 0.17 μM . Such findings underscore the potential of this class of compounds in treating parasitic infections.
Another study focused on the antichlamydial activity of related compounds, demonstrating that specific structural features are crucial for efficacy without compromising host cell viability . This highlights the importance of continued exploration into the biological applications of this compound.
Properties
IUPAC Name |
tert-butyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-9-18-19-10-8(13(14,15)16)5-4-6-20(9)10/h4-6H,7H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIMUJUAAKORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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